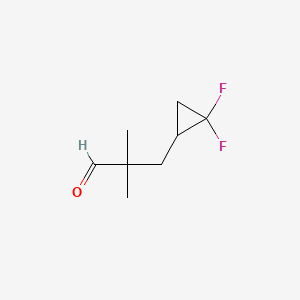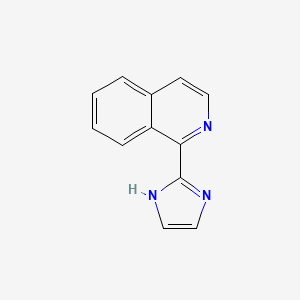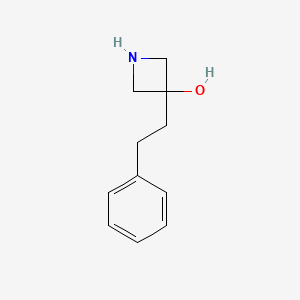
2-Bromo-5-methoxyphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxyphenyl chloroformate is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a chloroformate functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyphenyl chloroformate typically involves the reaction of 2-bromo-5-methoxyphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
2-Bromo-5-methoxyphenol+Phosgene→2-Bromo-5-methoxyphenyl chloroformate+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The temperature is maintained at low to moderate levels to control the reaction rate and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures due to the toxic nature of phosgene. Continuous flow reactors are often employed to improve efficiency and safety. The use of automated systems helps in precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-methoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and esters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-bromo-5-methoxyphenol and carbon dioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Esters: Formed from the reaction with phenols.
Applications De Recherche Scientifique
2-Bromo-5-methoxyphenyl chloroformate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a chloroformate group for activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Comparison with Other Similar Compounds: 2-Bromo-5-methoxyphenyl chloroformate can be compared with other chloroformates, such as:
Methyl chloroformate: Less reactive due to the absence of electron-withdrawing groups.
Benzyl chloroformate: Commonly used for introducing protecting groups in organic synthesis.
Phenyl chloroformate: Similar reactivity but lacks the bromine and methoxy substituents, making it less versatile in certain applications.
Uniqueness: The presence of both bromine and methoxy groups in this compound enhances its reactivity and selectivity, making it a valuable compound in organic synthesis and various research applications.
Comparaison Avec Des Composés Similaires
- Methyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
- Ethyl chloroformate
Propriétés
Formule moléculaire |
C8H6BrClO3 |
|---|---|
Poids moléculaire |
265.49 g/mol |
Nom IUPAC |
(2-bromo-5-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO3/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4H,1H3 |
Clé InChI |
GQEWNJJTBUWPRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


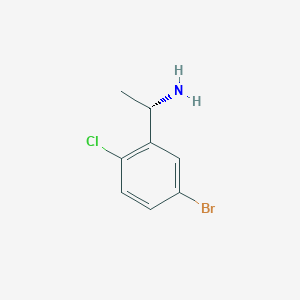
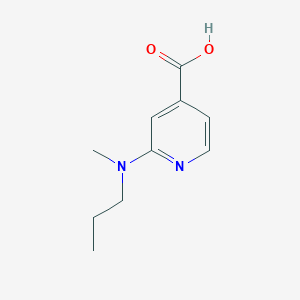
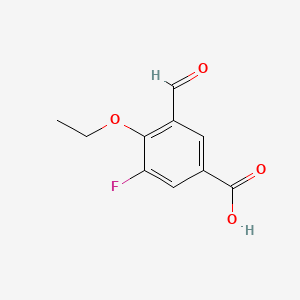
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
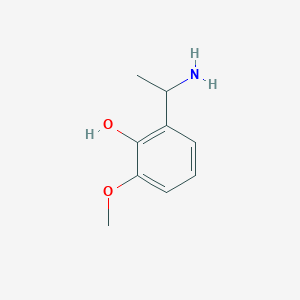


![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
